

The Producing Organism of Disorazol A: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disorazol A*

Cat. No.: *B15559237*

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Disorazol A, a potent polyketide macrolide with significant cytotoxic and antifungal properties, is a secondary metabolite produced by the myxobacterium *Sorangium cellulosum*. This guide provides an in-depth overview of the producing organism, the biosynthesis of **Disorazol A**, and the experimental methodologies employed in its study. Quantitative data on production yields and biological activity are presented, along with detailed protocols for key experiments. Visualizations of the biosynthetic pathway and experimental workflows are included to facilitate understanding.

The Producing Organism: *Sorangium cellulosum*

Sorangium cellulosum is a Gram-negative, soil-dwelling myxobacterium known for its complex lifecycle, which includes the formation of fruiting bodies, and for its remarkably large genome.

[1] This bacterium is a prolific producer of a diverse array of secondary metabolites with a wide range of biological activities.[1][2]

Several strains of *Sorangium cellulosum* have been identified as producers of disorazols:

- *Sorangium cellulosum* So ce12: This is the original producing strain from which **Disorazol A** was first isolated.[3][4] It is also known to produce other bioactive compounds, including sorangicins, sorangiolides, and chivosazoles.

- Sorangium cellulosum So ce1875 and So ce427: These strains are known to produce a related family of compounds called Disorazol Z.[5][6]

The cultivation of Sorangium cellulosum can be challenging due to its slow growth rate and tendency to form aggregates.[7]

Biosynthesis of Disorazol A

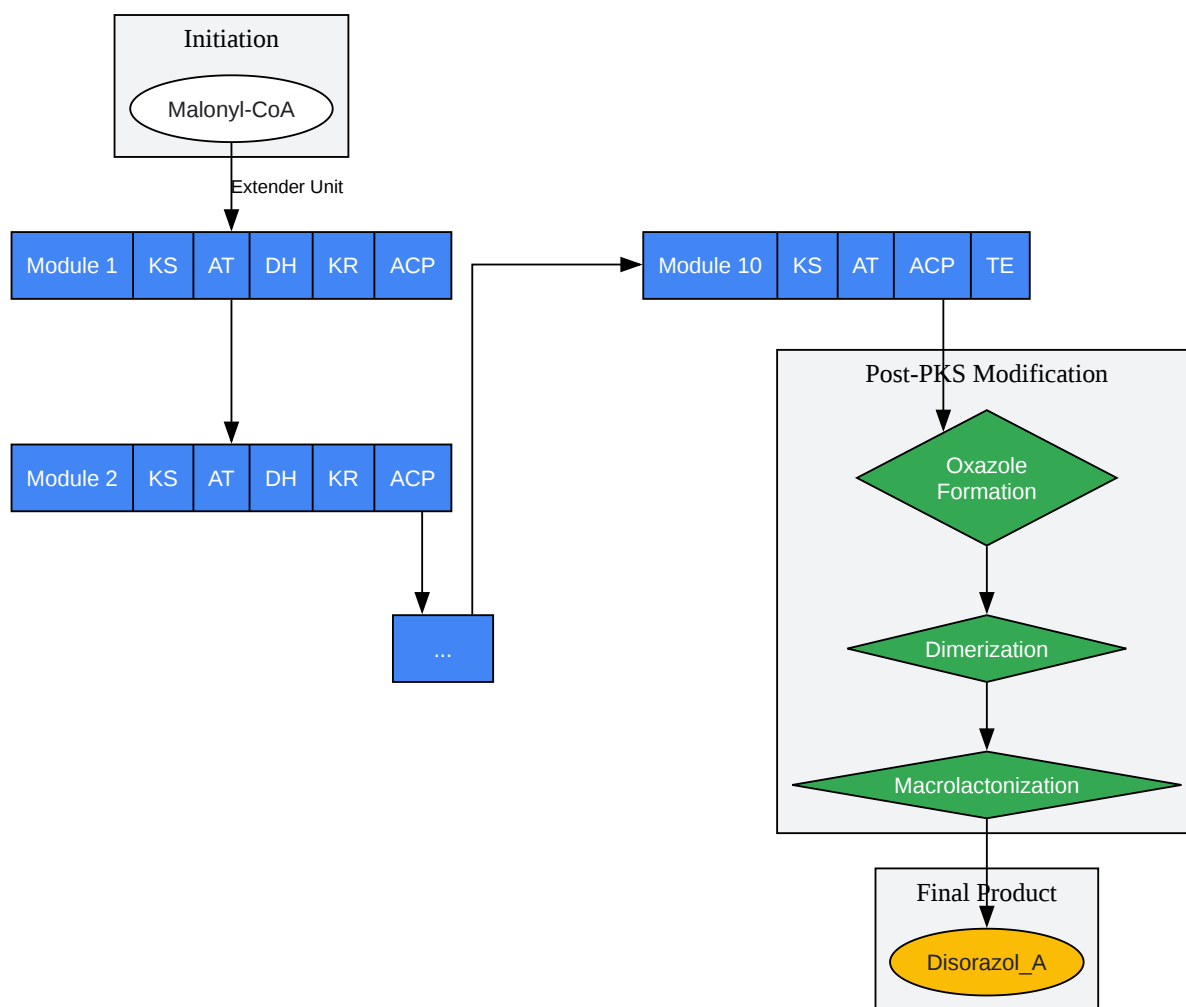
Disorazol A is synthesized via a type I polyketide synthase (PKS) pathway. The biosynthetic gene cluster, designated dis, has been identified and characterized.[3][4] The core dis gene cluster is approximately 58 kb in size and consists of the genes disA, disB, disC, and disD.[3][8]

The biosynthesis is proposed to proceed as follows:

- Chain Assembly: The PKS machinery, encoded by disA, disB, and disC, assembles the polyketide backbone from malonyl-CoA extender units.[3]
- Oxazole Formation: Two oxazole rings are incorporated into the structure.[3]
- Dimerization and Macrolactonization: Two identical polyketide chains are dimerized and cyclized to form the final macrolide structure of **Disorazol A**. [3]

The gene disD encodes a discrete acyltransferase (AT) that is essential for the biosynthesis.[3][8]

Biosynthetic Pathway of Disorazol A



[Click to download full resolution via product page](#)

Caption: Proposed biosynthetic pathway of **Disorazol A**.

Quantitative Data

Production of Disorazols

Compound	Producing Strain	Production Titer	Reference
Disorazol Z1	Sorangium cellulosum So ce1875	60-80 mg/L	[6]
Disorazol Z1	Myxococcus xanthus DK1622 (heterologous)	~0.2 mg/L	[6]
Disorazol Z1	Myxococcus xanthus DK1622 (Ptet promoter)	~1.8 mg/L	[6]

Cytotoxic Activity of Disorazols

Compound	Cell Line	IC50	Reference
Disorazol A1	Panel of cancer cell lines	2-42 pmol/L	[9]
Disorazol Z1	HepG2 (Hepatocellular carcinoma)	~4-5 fold less potent than A1	[9]
Disorazol Z1	U-2 OS (Osteosarcoma)	~4-5 fold less potent than A1	[9]
Disorazol Z1	Panel of human cancer cell lines	0.07-0.43 nM	[9]
Disorazol Z	KB/HeLa	0.8 nM (G2/M arrest)	[10]
Disorazol Z	HCT-116	0.25 nM (Caspase 3/7 activation)	[10]

Experimental Protocols

Cultivation of Sorangium cellulosum So ce12

Medium (HS Medium):

- Glucose: 0.4%
- Casein peptone: 0.15%
- KNO₃: 0.1%
- MgSO₄·7H₂O: 0.1%
- NaFe-EDTA: 0.008%
- HEPES: 0.2%
- K₂HPO₄: 0.00625%
- CaCl₂·2H₂O: 0.0075%
- Agar: 1.5% (for solid medium)
- pH: 7.2

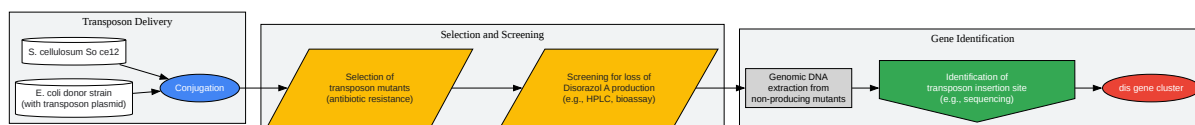
Cultivation Conditions:

- Inoculate *S. cellulorum* So ce12 into liquid HS medium.
- Incubate at 30°C with shaking at 160 rpm.[\[7\]](#)
- For secondary metabolite production, cultivate in SG medium.[\[7\]](#)

Identification of the *dis* Gene Cluster by Transposon Mutagenesis

This protocol provides a general overview of the transposon mutagenesis approach used to identify the *dis* gene cluster.

Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for transposon mutagenesis.

Protocol:

- **Transposon Delivery:** A transposon, such as one based on the mariner element, is introduced into *S. cellulorum* So ce12 from an *E. coli* donor strain via conjugation.^{[7][11]}
- **Selection of Mutants:** Transposon mutants are selected based on an antibiotic resistance marker carried on the transposon.^[7]
- **Screening for Non-producers:** The mutant library is screened for clones that no longer produce **Disorazol A**. This can be done using analytical techniques like HPLC or through bioassays.
- **Identification of Insertion Site:** For non-producing mutants, the genomic DNA is extracted. The site of the transposon insertion is then identified, typically by sequencing the DNA flanking the transposon. This allows for the identification of the gene that was disrupted, leading to the discovery of the **dis gene cluster**.^[12]

Cloning and Heterologous Expression of the **dis** Gene Cluster

Cloning:

- A bacterial artificial chromosome (BAC) library of *S. cellulosum* So ce12 genomic DNA is constructed.[\[3\]](#)
- The BAC library is screened to identify clones containing the *dis* gene cluster.
- The 58-kb *dis* core gene cluster is reconstituted from the identified BACs using techniques like Red/ET recombineering.[\[3\]](#)[\[8\]](#)

Heterologous Expression in *Myxococcus xanthus* DK1622:

- The reconstituted *dis* gene cluster is cloned into an appropriate expression vector.
- The expression construct is introduced into the heterologous host, *Myxococcus xanthus* DK1622, via electroporation or conjugation.[\[3\]](#)[\[6\]](#)
- Cultivation of *M. xanthus*:
 - Medium (CTT Medium):
 - Casitone: 1%
 - $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$: 10 mM
 - Tris-HCl (pH 7.6): 8 mM
 - KPO_4 (pH 7.6): 1 mM
 - Cultivation Conditions:
 1. Inoculate the recombinant *M. xanthus* strain into CTT medium supplemented with an appropriate antibiotic for selection.
 2. Add 2% (w/v) XAD-16 adsorber resin to the culture to capture the produced disorazols.
 3. Incubate at 30°C with shaking for 4-7 days.[\[13\]](#)
- Extraction and Analysis:
 1. Harvest the cells and XAD resin by centrifugation.

2. Extract the disorazols from the cell pellet and resin using organic solvents such as methanol and acetone.
3. Analyze the extracts for the presence of **Disorazol A** using HPLC-MS.

Conclusion

Sorangium cellulosum is the natural producer of the highly potent anticancer agent, **Disorazol A**. The elucidation of its biosynthetic pathway and the development of genetic tools, including heterologous expression systems, have opened avenues for the production of novel **disorazol** analogs with potentially improved therapeutic properties. The methodologies outlined in this guide provide a foundation for further research and development of this promising class of natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sorangium cellulosum - Wikipedia [en.wikipedia.org]
- 2. Genetic engineering of Sorangium cellulosum reveals hidden enzymology in myxobacterial natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic engineering and heterologous expression of the disorazol biosynthetic gene cluster via Red/ET recombineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disorazol - Wikipedia [en.wikipedia.org]
- 5. The Disorazole Z Family of Highly Potent Anticancer Natural Products from Sorangium cellulosum: Structure, Bioactivity, Biosynthesis, and Heterologous Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]

- 9. The Disorazole Z Family of Highly Potent Anticancer Natural Products from *Sorangium cellulosum*: Structure, Bioactivity, Biosynthesis, and Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a mariner-Based Transposon for Use in *Sorangium cellulosum* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production of the tubulin destabilizer disorazol in *Sorangium cellulosum*: biosynthetic machinery and regulatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [The Producing Organism of Disorazol A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559237#what-is-the-producing-organism-of-disorazol-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com